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Compound of Interest

Compound Name:
2-(1-Methyl-piperidin-4-

ylmethoxy)-ethanol

Cat. No.: B171647 Get Quote

Abstract: This technical guide provides a comprehensive overview of the analytical

methodologies required for the complete structure elucidation of 2-(1-Methyl-piperidin-4-
ylmethoxy)-ethanol. The piperidine scaffold is a cornerstone in medicinal chemistry, making

the unambiguous characterization of its derivatives critical for drug discovery and development.

[1] This document outlines the expected outcomes from mass spectrometry, infrared

spectroscopy, and nuclear magnetic resonance spectroscopy. Detailed experimental protocols

are provided, and key logical workflows are visualized to guide researchers and scientists

through the characterization process.

Chemical Identity and Synthesis
The compound is identified by the following key parameters:

Parameter Value

IUPAC Name 2-((1-methylpiperidin-4-yl)methoxy)ethanol

CAS Number 112391-05-6[2]

Molecular Formula C₉H₁₉NO₂

Molecular Weight 173.25 g/mol
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A plausible and documented synthetic route for this molecule is the etherification of 1-methyl-4-

piperidinemethanol.[1] This reaction, a variant of the Williamson ether synthesis, involves the

deprotonation of the primary alcohol followed by nucleophilic attack on a two-carbon

electrophile, such as 2-bromoethanol or ethylene oxide, to form the ether linkage.

Reactants

Reagents

1-Methyl-4-piperidinemethanol

Base (e.g., NaH)
in THF

2-Bromoethanol

2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

 Etherification 
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Figure 1: Proposed synthesis of the target compound.

Spectroscopic Analysis and Interpretation
The confirmation of the molecular structure relies on the integration of data from multiple

spectroscopic techniques.

Mass Spectrometry (MS)
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Mass spectrometry provides information on the parent molecular weight and characteristic

fragmentation patterns that help identify structural motifs. The molecular ion peak is expected

to be weak or absent, which is common for aliphatic amines and ethers.[3][4]

Table 1: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Fragmentation Pathway

173 [C₉H₁₉NO₂]⁺ Molecular Ion (M⁺)

172 [C₉H₁₈NO₂]⁺

M-1, loss of a hydrogen

radical, common for cyclic

amines.[3]

128 [C₇H₁₄NO]⁺
α-cleavage: Loss of the ethyl

alcohol moiety (•CH₂CH₂OH).

98 [C₆H₁₂N]⁺

Cleavage at the ether bond,

yielding the 1-methyl-4-

methylenepiperidinium ion.

84 [C₅H₁₀N]⁺
Loss of the entire methoxy-

ethanol side chain.

58 [C₃H₈N]⁺
Common fragment from

piperidine ring cleavage.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Predicted Infrared Spectroscopy Absorptions
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3600 - 3300 Strong, Broad O-H Stretch

Characteristic of the

terminal alcohol

group, broadened by

hydrogen bonding.[5]

[6]

2950 - 2800 Strong C-H Stretch

Aliphatic C-H bonds in

the piperidine ring and

alkyl chains.

1150 - 1050 Strong C-O Stretch

Characteristic of the

C-O-C ether linkage

and the C-OH alcohol

bond.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and relative positioning of all non-

exchangeable protons in the structure. Protons on carbons adjacent to electronegative atoms

like oxygen and nitrogen are shifted downfield.[6][7]

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
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Assignment
(Protons)

Predicted δ (ppm) Multiplicity Integration

-OH ~2.5 - 4.0 Broad Singlet 1H

-O-CH₂-CH₂-OH ~3.65 Triplet 2H

-O-CH₂-CH₂-OH ~3.50 Triplet 2H

Piperidine-CH-CH₂-O- ~1.75 Multiplet 1H

-CH-CH₂-O- ~3.25 Doublet 2H

N-CH₃ ~2.25 Singlet 3H

Piperidine Axial H (C2,

C6)
~2.80 Multiplet 2H

Piperidine Equatorial

H (C2, C6)
~2.00 Multiplet 2H

Piperidine Axial H (C3,

C5)
~1.70 Multiplet 2H

Piperidine Equatorial

H (C3, C5)
~1.30 Multiplet 2H

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of unique carbon environments. Carbons

bonded to oxygen are significantly deshielded and appear downfield.[7]

Table 4: Predicted ¹³C NMR Chemical Shifts
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Assignment (Carbon) Predicted δ (ppm)

-O-CH₂-CH₂-OH ~70.5

-O-CH₂-CH₂-OH ~61.8

-CH-CH₂-O- ~75.0

Piperidine C4 ~38.0

Piperidine C2, C6 ~55.5

Piperidine C3, C5 ~30.0

N-CH₃ ~46.5

Analytical Workflow and Structure Confirmation
The definitive elucidation of the structure is achieved through a systematic workflow. The

process begins with sample purification, followed by parallel spectroscopic analyses. The data

from each technique are interpreted and then integrated to build a cohesive structural

assignment, which is cross-validated to ensure all observed data are consistent with the

proposed structure.
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Figure 2: Workflow for structure elucidation.

Experimental Protocols
Mass Spectrometry

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a

suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an electrospray ionization (ESI) source.
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Analysis Parameters:

Ionization Mode: Positive ion mode.

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation for structural

analysis.

Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion

and MS/MS data to characterize fragmentation patterns.

Infrared Spectroscopy
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a KBr pellet, mix

1 mg of the sample with 100 mg of dry KBr and press into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Analysis Parameters:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Acquisition: Record the spectrum and perform a background subtraction using the

spectrum of the empty ATR crystal or a pure KBr pellet.

Nuclear Magnetic Resonance Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as
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an internal standard (δ 0.00 ppm) if not using a solvent with a residual peak as reference.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Experiment:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

¹³C NMR Experiment:

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Spectral Width: 0 to 220 ppm.

Relaxation Delay: 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS or

residual solvent peak. Integrate the ¹H NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_13.html
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-alcohols-and-phenols/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-alcohols-and-phenols/
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.09%3A_Spectroscopy_of_Ethers
https://www.benchchem.com/product/b171647#2-1-methyl-piperidin-4-ylmethoxy-ethanol-structure-elucidation
https://www.benchchem.com/product/b171647#2-1-methyl-piperidin-4-ylmethoxy-ethanol-structure-elucidation
https://www.benchchem.com/product/b171647#2-1-methyl-piperidin-4-ylmethoxy-ethanol-structure-elucidation
https://www.benchchem.com/product/b171647#2-1-methyl-piperidin-4-ylmethoxy-ethanol-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b171647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

